1,2,3,8-Tetrachloronaphthalene

説明

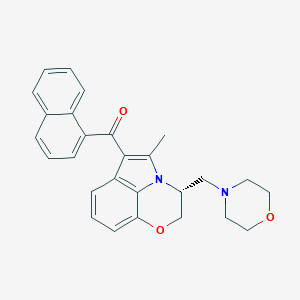

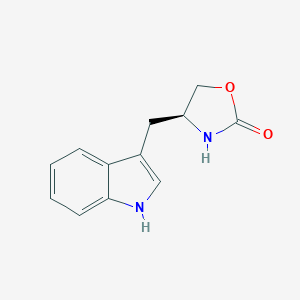

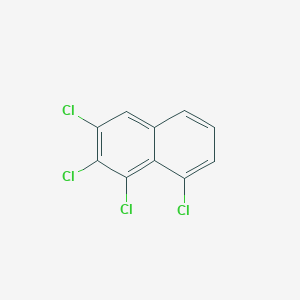

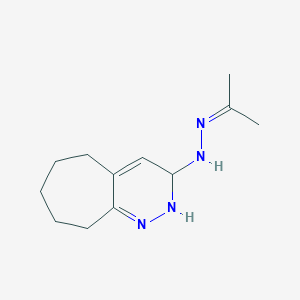

1,2,3,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. It is a type of polychlorinated naphthalene (PCN), which are compounds known for their persistence in the environment and potential toxicity. These compounds, including 1,2,3,8-tetrachloronaphthalene, are of concern due to their classification as Persistent Organic Pollutants (POPs) .

Synthesis Analysis

The synthesis of chlorinated naphthalenes can be achieved through various methods. For instance, 1,4,5,8-tetrachloro derivatives can be prepared from alkyl naphthalenes, which are then used to enhance the donor strength and solubility for further complexation . Another method involves the chlorination of α-tetralones to produce chloronaphthalenes, which can be further modified to obtain the desired chlorination pattern .

Molecular Structure Analysis

The molecular structure of chlorinated naphthalenes can be influenced by steric repulsion due to the presence of bulky halogen atoms. For example, the crystal structure of 1,4,5,8-tetrabromonaphthalene, a related compound, shows a twisted conformation induced by steric repulsion . This suggests that similar steric effects could be present in 1,2,3,8-tetrachloronaphthalene, affecting its molecular geometry and properties.

Chemical Reactions Analysis

Chlorinated naphthalenes can undergo various chemical reactions, including photochemical chlorination, which can lead to a mixture of dichlorides and further chlorinated products . The chlorination of dichloronaphthalenes can result in different tetrachloride isomers, depending on the reaction conditions and the presence of intramolecular non-bonding repulsions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,8-tetrachloronaphthalene are not explicitly detailed in the provided papers. However, the general characteristics of PCNs include low solubility in water, high lipid solubility, and resistance to biodegradation, which contribute to their persistence in the environment . The presence of chlorine atoms also affects the compound's reactivity and its ability to participate in further chemical transformations, such as dechlorination or complexation .

科学的研究の応用

Prenatal Toxicity and Maternal-Fetal Distribution

1,2,3,8-Tetrachloronaphthalene (1,2,3,8-TeCN), as part of the polychlorinated naphthalenes (PCNs) group, has been studied for its prenatal toxicity and maternal-fetal distribution. A study on Wistar rats showed that after administration of 1,2,3,8-TeCN, it concentrated highly in maternal adipose tissue and other organs, penetrated the blood-brain barrier and placenta, but did not cause maternal toxicity or embryotoxicity. However, fetotoxic effects were observed at non-toxic doses for dams, including effects on sternum ossification and enlargement of the renal pelvis in offspring (Kilanowicz et al., 2019).

Environmental Effects on Phosphorescence

The phosphorescence of 1,2,3,8-Tetrachloronaphthalene has been studied to understand its environmental effects. The research found that the resolution of its phosphorescence improves when changing from glassy solution to mixed crystals, indicating sensitivity to the crystal host (Giachino & Georger, 1982).

GC × GC qMS Analysis in Halowax Formulations

Comprehensive two-dimensional GC (GC × GC) analysis of 1,2,3,8-Tetrachloronaphthalene and other isomers in Halowax formulations has been conducted. This study utilized non-polar and shape selective columns for separation of isomers in technical chloronaphthalene Halowax formulations, demonstrating the capabilities of GC × GC in analyzing complex mixtures (Łukaszewicz et al., 2007).

Naphthalene Dichloride and Derivatives

Research on the chlorination of naphthalenes, including 1,2,3,8-Tetrachloronaphthalene, has provided insights into the preparation and structure of related compounds. This includes the study of the transformation of 1,5-dichloronaphthalene into various chlorinated derivatives, elucidating the chemical processes and molecular structures involved (Mare & Suzuki, 1968).

Spatial Distribution in Air Over the Great Lakes

The spatial distribution of polychlorinated naphthalenes, including 1,2,3,8-Tetrachloronaphthalene, in air over the Great Lakes has been analyzed. This study highlights the environmental presence and behavior of these compounds, contributing to our understanding of their environmental impact and distribution patterns (Helm et al., 2003).

Safety And Hazards

特性

IUPAC Name |

1,2,3,8-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHXYSILPJXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335269 | |

| Record name | 1,2,3,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,8-Tetrachloronaphthalene | |

CAS RN |

149864-81-3 | |

| Record name | 1,2,3,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)